Pnri-299

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mechanism of Action and Signaling Pathway

PNRI-299 was designed using a combinatorial chemistry approach. Its core structure is a β-strand mimetic template that incorporates an enedione moiety. This group acts as a "cysteine trap," forming reversible bonds with reactive cysteine nucleophiles in the active sites of redox-regulating proteins like Ref-1 [1] [2].

The therapeutic effect of this compound arises from its disruption of a specific redox-sensitive signaling pathway that promotes inflammation, as illustrated below:

By specifically inhibiting Ref-1, this compound blocks AP-1-driven expression of pro-inflammatory cytokines, which are the molecular hallmarks of asthma [1].

Experimental Evidence and Efficacy Data

The biological effects of this compound have been validated in cellular and animal models, with key quantitative findings summarized below.

| Experiment | Model/System | Key Finding | Dosage/Concentration |

|---|---|---|---|

| AP-1 Inhibition [1] | Human lung epithelial (A549) cells with AP-1 reporter | Selective inhibition of AP-1 transcription | IC₅₀ = 20 μM |

| NF-κB & Thioredoxin Specificity [1] | A549 cells with NF-κB reporter; Thioredoxin assay | No inhibition of NF-κB transcription or thioredoxin activity | Up to 200 μM |

| In Vivo Efficacy (Asthma) [1] | Mouse model of allergic airway disease (OVA-sensitized) | Significantly reduced airway eosinophil infiltration, mucus secretion, edema, and IL-4 levels | 0.75 or 2.0 mg/kg (intranasal) |

| In Vivo Specificity (I/R Injury) [3] | Mouse model of intestinal ischemia/reperfusion injury | No effect on inflammatory changes or lethality (which was NF-κB dependent) | 3 or 10 mg/kg (intravenous) |

Key Experimental Protocols

For researchers looking to work with this compound, understanding the key methodologies used to establish its activity and target is essential.

Target Identification via Affinity Chromatography

The molecular target of this compound (Ref-1) was identified using an affinity-based pull-down approach, a common method for isolating a small molecule's binding partners [1] [4].

- Probe Synthesis: A biotin-tagged derivative of the this compound analog was synthesized [1] [4].

- Binding Incubation: The biotinylated probe was incubated with soluble cytosolic and nuclear protein extracts from A549 cells [1].

- Target Capture: Streptavidin-coated beads were added to the mixture to capture the probe and any tightly bound proteins [1].

- Target Elution & Identification: Proteins bound to the beads were eluted, separated by SDS-PAGE, and identified using mass spectrometry. This process confirmed Ref-1 as the specific binding partner [1].

Cellular Transcription Assay

The initial screening for AP-1 inhibition was performed using a reporter gene assay [1].

- Cell Line: Human lung epithelial A549 cells were used.

- Transfection: Cells were transiently transfected with plasmid constructs containing a firefly luciferase reporter gene under the control of either an AP-1 or NF-κB responsive promoter.

- Treatment & Measurement: Cells were treated with this compound. Inhibition of AP-1 or NF-κB transcriptional activity was quantified by measuring the reduction in luciferase light output compared to untreated controls.

Safety and Handling

This compound is intended for research purposes only. According to its safety data sheet [5]:

- GHS Hazards: Harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).

- Safe Handling: Use personal protective equipment, avoid dust formation, and do not eat, drink, or smoke when handling.

- Storage: Store tightly sealed in a cool, well-ventilated area. Powder should be stored at -20°C.

Research Implications

This compound serves as an important research tool and a potential therapeutic lead.

- Target Validation: Its efficacy in a mouse asthma model helped validate the Ref-1/AP-1 pathway as a viable therapeutic target for allergic airway inflammation, offering a potential alternative to corticosteroids [1] [2].

- Tool Compound: Its selectivity makes it a useful chemical probe for dissecting the distinct roles of AP-1 and NF-κB signaling in various disease contexts [3].

References

- 1. Chemogenomic identification of Ref-1/AP-1 as a ... [pmc.ncbi.nlm.nih.gov]

- 2. Combichem leads for asthma [nature.com]

- 3. NF-κB plays a major role during the systemic and local ... [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification: Small Molecules for Drug Discovery [bmcbiotechnol.biomedcentral.com]

- 5. This compound|550368-41-7|MSDS [dcchemicals.com]

Molecular Target and Primary Mechanism

PNRI-299 exerts its effect by specifically targeting the oxidoreductase Redox Effector Factor-1 (Ref-1), which is also known as Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1 (APE1/Ref-1) [1] [2].

- Ref-1 Function: Ref-1 regulates the DNA binding activity of transcription factors like AP-1 by reducing a critical cysteine residue in their DNA-binding domains [1].

- Inhibition Mechanism: this compound was designed to mimic a β-strand and incorporates an enedione moiety that traps reactive cysteine nucleophiles in the active site of Ref-1, thereby inhibiting its redox function [1] [3].

- Selectivity: This inhibition is highly selective for the Ref-1/AP-1 pathway, with no effect on NF-κB transcription or thioredoxin activity even at high concentrations [1] [4].

The following diagram illustrates the mechanism of action of this compound in inhibiting the Ref-1/AP-1 signaling pathway:

This compound inhibits Ref-1, blocking AP-1 activation and pro-inflammatory gene expression.

Quantitative Characterization

The table below summarizes the key quantitative data for this compound's activity and selectivity.

| Parameter | Value | Experimental Context |

|---|---|---|

| AP-1 Transcription IC₅₀ | 20 μM | Transiently transfected human lung epithelial (A549) cells [1] |

| NF-κB Transcription | No inhibition (up to 200 μM) | Same as above, demonstrates selectivity [1] |

| Thioredoxin Reactivity | No reaction (up to 200 μM) | Further confirms selectivity versus other redox proteins [1] |

| In Vivo Efficacy | 0.75 & 2.0 mg/kg | Doses that significantly reduced inflammation in mouse asthma model [1] |

Efficacy in Disease Models

This compound has demonstrated significant therapeutic potential in preclinical models of allergic airway inflammation.

- Mouse Asthma Model: In an ovalbumin-induced model, this compound administered intranasally significantly reduced key pathological features of asthma [1]:

- Airway eosinophil infiltration

- Mucus hypersecretion

- Tissue edema (swelling)

- Cytokine Reduction: The inhibitor led to decreased levels of the cytokine IL-4, a key driver of allergic inflammation [1] [5].

- Pathway Validation: The efficacy of this compound successfully validates the Ref-1/AP-1 pathway as a viable therapeutic target for asthma [1] [3].

- Specificity Evidence: In a model of intestinal ischemia-reperfusion injury, this compound had no effect on inflammatory changes or lethality, which were dependent on NF-κB, underscoring its specific action through AP-1 and not other pathways [4].

Experimental Protocols

For researchers wishing to utilize this compound or study its effects, the following key methodological details are available.

Transcription Factor Reporter Assay

This cell-based assay was used to determine the IC₅₀ for AP-1 inhibition [1].

- Cell Line: Human lung epithelial A549 cells.

- Transfection: Cells are transiently transfected with an AP-1 reporter construct or an NF-κB reporter construct for selectivity testing.

- Treatment: Cells are treated with varying concentrations of this compound.

- Measurement: Transcriptional activity is measured by assaying the reporter signal, allowing for calculation of the inhibitor's potency (IC₅₀).

Affinity Chromatography for Target Identification

This method identified Ref-1 as the molecular target of this compound [1].

- Extract Preparation: Prepare soluble cytosolic and nuclear extracts from A549 cells.

- Incubation: Incubate the extracts with a biotinylated version of the affinity reagent.

- Pull-down: Add streptavidin-coated beads to isolate the biotinylated compound and any tightly bound proteins.

- Analysis: Separate the proteins bound to the beads by SDS/PAGE to identify the specific target, which was confirmed to be Ref-1.

In Vivo Efficacy Model

The primary in vivo protocol used to test this compound is a murine model of allergic asthma [1].

- Sensitization: Female BALB/c mice receive intraperitoneal injections of ovalbumin (OVA) complexed with alum on days 0 and 14.

- Challenge: Mice subsequently receive intranasal doses of OVA on days 14, 25, 26, and 27 to provoke airway inflammation.

- Treatment: this compound is administered intranasally at 0.75 or 2.0 mg/kg, 30 minutes before the OVA challenge on days 25–27.

- Analysis: On day 28, parameters are assessed:

- Bronchoalveolar lavage (BAL) and lung tissue histology for inflammatory cell counts, mucus, and edema.

- Cytokine mRNA levels (e.g., IL-4, IL-5, IL-13) in lung tissue by RT-PCR.

Key Scientific Context

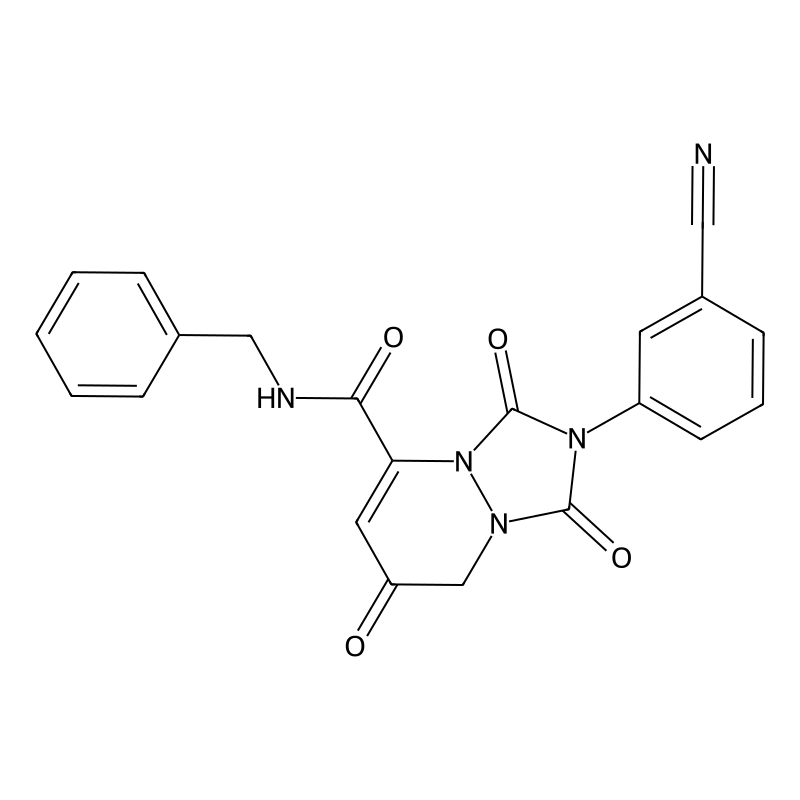

- Chemical Structure: this compound has the chemical name N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide (CAS: 550368-41-7, Molecular Formula: C₂₁H₁₅N₅O₄) [4] [6].

- Therapeutic Rationale: The development of this compound addresses the need for non-steroidal therapies for asthma, particularly for patients who respond poorly to corticosteroids, a subset of which show increased AP-1 activity [1] [3].

References

- 1. Chemogenomic identification of Ref-1/AP-1 as a ... [pmc.ncbi.nlm.nih.gov]

- 2. Nitric oxide controls nuclear export of APE1/Ref-1 through S ... [pmc.ncbi.nlm.nih.gov]

- 3. Combichem leads for asthma [nature.com]

- 4. NF-κB plays a major role during the systemic and local ... [pmc.ncbi.nlm.nih.gov]

- 5. IL-4 Inhibitor, Gene [medchemexpress.com]

- 6. This compound | AP-1 Transcription Inhibitor | AmBeed-信号通路专用 ... [ambeed.cn]

Core Identification and Properties of PNRI-299

PNRI-299 was developed using a β-strand mimetic template designed to act as a reversible inhibitor of redox proteins [1]. The table below summarizes its core characteristics:

| Property | Description |

|---|---|

| IUPAC Name | N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide [2] [3] [4] |

| CAS Number | 550368-41-7 [3] [4] [5] |

| Molecular Formula | C₂₁H₁₅N₅O₄ [3] [4] [5] |

| Molecular Weight | 401.37 g/mol [3] [4] [5] |

| Primary Target | Apurinic/apyrimidinic endonuclease/Redox effector factor-1 (APE/Ref-1) [1] [3] [6] |

| Primary Activity | Selective inhibition of AP-1-dependent transcription [1] [7] |

| IC₅₀ for AP-1 | 20 μM [1] [7] [3] |

| Selectivity | No effect on NF-κB transcription or thioredoxin activity (up to 200 μM) [1] [3] [8] |

Mechanism of Action and Target

This compound specifically inhibits the redox activity of APE/Ref-1, a multifunctional protein that regulates the DNA-binding activity of transcription factors like AP-1 under oxidative stress [1] [6]. The compound interacts with the redox nucleophile Cys-65 on Ref-1 to inhibit AP-1 transcription [3] [8]. Overexpression of Ref-1 attenuates the inhibitory effect of this compound, confirming target engagement [3].

The diagram below illustrates the signaling pathway and mechanism of this compound.

Key Experimental Data and Findings

This compound has been evaluated in various experimental models, from in vitro cell-based assays to in vivo disease models.

In Vitro Efficacy and Selectivity Data

Key findings from in vitro studies are summarized below [1]:

| Assay/Parameter | Result |

|---|---|

| AP-1 Transcription Inhibition (IC₅₀) | 20 µM |

| NF-κB Transcription Inhibition (up to 200 µM) | No effect |

| Thioredoxin Activity Inhibition (up to 200 µM) | No effect |

| Molecular Target Identified | Ref-1 (via affinity chromatography) |

| Key Interaction Site | Cys-65 of Ref-1 |

In Vivo Efficacy in Disease Models

This compound showed significant efficacy in a mouse model of allergic asthma [1] [3]. The following table summarizes the key in vivo findings:

| Parameter | Experimental Detail | Result and Impact of this compound |

|---|---|---|

| Animal Model | Female BALB/c mice, 6-8 weeks old, OVA-sensitized/challenged [1] | Validated mouse asthma model. |

| Dosing | 0.75 or 2.0 mg/kg; intranasal; 30 min before OVA challenge [1] [3] | Dose-dependent therapeutic effect. |

| Key Outcomes | Histology, cytokine levels (IL-4) [1] | Significantly reduced: • Airway eosinophil infiltration • Mucus hypersecretion • Edema • IL-4 levels [1] [3] [8] | | Specificity Study | Intestinal I/R injury model [2] | this compound (3-10 mg/kg, i.v.) had no significant effect on NF-κB translocation or inflammatory response, confirming its selective AP-1 action in a different pathophysiological context [2]. |

Experimental Protocols for Target Identification

The molecular target of this compound was identified using a biotin-tagged affinity chromatography approach [1] [9]. The workflow is illustrated below.

Detailed Methodology [1]:

- Probe Preparation: A biotin-tagged derivative of the this compound analog was synthesized for use as an affinity probe.

- Preparation of Cell Extracts: Human lung epithelial A549 cells were grown to confluence. Cytosolic and nuclear protein extracts were prepared separately. For cytosolic extracts, cells were lysed with buffer containing 0.1% NP-40. For nuclear extracts, the nuclear pellet was lysed using a high-salt buffer [1].

- Affinity Purification: The soluble cytosolic and nuclear extracts were incubated with the biotinylated affinity probe. Subsequently, streptavidin-coated beads were added to the mixture to capture the probe and any tightly bound proteins.

- Washing and Elution: The beads were extensively washed with PBS to remove non-specifically bound proteins. The proteins specifically bound to the probe were then eluted from the beads using a denaturing sample buffer by boiling at 95-100°C for 5 minutes [1] [9].

- Target Analysis: The eluted proteins were separated by SDS-PAGE and identified using mass spectrometry. This process confirmed Ref-1 as the specific protein target binding to this compound [1].

Application and Research Use

This compound is categorized as a controlled substance for research use only and is not for human therapeutic use [3]. It is commercially available from several biochemical suppliers for in vitro and in vivo research applications [3] [4] [5].

The discovery of this compound validates that inhibiting the Ref-1/AP-1 signaling axis is a viable therapeutic strategy for conditions like asthma driven by oxidative stress and inflammation [1] [6]. This molecule serves as an important pharmacological tool and potential lead compound for future drug development.

References

- 1. Chemogenomic identification of Ref-1/AP-1 as a ... [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB plays a major role during the systemic and local ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | AP-1 Transcription Inhibitor [medchemexpress.com]

- 4. - PNRI | 299 - AP | Buy from Supplier AdooQ 1 transcription inhibitor [adooq.com]

- 5. 550368-41-7|this compound [bldpharm.com]

- 6. Apurinic/Apyrimidinic Endonuclease/Redox Effector Factor- ... [pmc.ncbi.nlm.nih.gov]

- 7. Chemogenomic identification of Ref-1/ AP - 1 as a therapeutic target for... [pubmed.ncbi.nlm.nih.gov]

- 8. - PNRI is a Selective 299 - AP 1 Transcription Inhibitor [immune-system-research.com]

- 9. Target identification of small molecules: an overview of the ... [bmcbiotechnol.biomedcentral.com]

Compound Profile and Quantitative Data

The table below summarizes the core characteristics and quantitative data for PNRI-299:

| Property | Description / Value |

|---|---|

| CAS Number | 550368-41-7 [1] |

| Molecular Formula | C₂₁H₁₅N₅O₄ [1] |

| Molecular Weight | 401.37 g/mol [1] |

| Primary Target | APE1/Ref-1 (Redox Effector Factor-1) [2] [1] |

| Primary Mechanism | Selective inhibition of Ref-1-mediated AP-1 transcription activation [2] |

| AP-1 Transcription IC₅₀ | 20 µM [2] [1] |

| Selectivity | No effect on NF-κB transcription or thioredoxin activity (tested up to 200 µM) [2] [1] |

| In Vivo Efficacy (Asthma) | Significant reduction of airway inflammation in mice at 0.75 and 2.0 mg/kg (intranasal) [2] [1] |

| In Vivo Efficacy (I/R Injury) | No significant effect on inflammation or NF-κB translocation at 3-10 mg/kg (intravenous) [3] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate key findings, here are the methodologies from foundational studies on this compound.

In Vitro Transcription Inhibition Assay [2]

- Cell Line: Human lung epithelial A549 cells.

- Transfection & Reporter Assay: Cells were transiently transfected with reporter plasmids containing binding sites for either AP-1 or NF-κB, which drive the expression of a measurable reporter gene (e.g., luciferase).

- Compound Treatment: Transfected cells were treated with this compound or vehicle control. A limited combinatorial library of analogs was screened to identify the hit compound.

- Activity Measurement: Reporter gene activity was measured after treatment. Inhibition of AP-1 transcription was calculated relative to control, and the IC₅₀ value (20 µM) was determined. Specificity was confirmed by the lack of effect on NF-κB-driven reporter activity.

Target Identification via Affinity Chromatography [2]

- Preparation of Extracts: Cytosolic and nuclear protein extracts were prepared from A549 cells.

- Affinity Reagents: Biotinylated versions of this compound and a closely related, less active analog (bromine-modified enedione) were synthesized.

- Pull-Down Experiment: Cell extracts were incubated with the biotinylated affinity reagents. Streptavidin-coated beads were then added to capture the compound and any bound proteins.

- Target Elution and Analysis: After extensive washing, proteins specifically bound to the beads were eluted and separated by SDS/PAGE. The major protein target uniquely pulled down by the active this compound analog was identified through further analysis as Ref-1.

In Vivo Mouse Asthma Model [2]

- Animal Model: Female BALB/c mice (6-8 weeks old).

- Sensitization & Challenge: Mice were sensitized with intraperitoneal (i.p.) injections of 100 µg ovalbumin (OVA) complexed with alum on days 0 and 14. They subsequently received intranasal (i.n.) challenges with 50 µg OVA on days 14, 25, 26, and 27 to induce allergic airway inflammation.

- Treatment: A treatment group received this compound (0.75 or 2.0 mg/kg) via intranasal administration 30 minutes before each OVA challenge on days 25-27. Control groups received vehicle (0.16% DMSO in saline).

- Endpoint Analysis (Day 28)

- Bronchoalveolar Lavage (BAL) & Lung Tissue: Collected for analysis of inflammatory cells.

- Cytokine Measurement: IL-4 levels were measured by RT-PCR from lung RNA.

- Histopathology: Lung sections were stained with Hematoxylin and Eosin (H&E). Analysis, performed by researchers blinded to the groups, assessed inflammatory cell infiltration, mucus hypersecretion, and edema on a semi-quantitative scale (e.g., 0-2 for edema).

Biological Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.

This compound inhibits Ref-1, preventing AP-1 activation and inflammatory gene expression [2] [4].

The workflow shows the OVA sensitization, challenge, this compound treatment, and final analysis in the mouse asthma model [2].

Key Insights for Researchers

- Target Validation: this compound was instrumental in establishing Ref-1 as a viable therapeutic target for allergic airway inflammation like asthma, independent of the NF-κB pathway [2] [5].

- Context-Dependent Efficacy: The contrasting results between asthma and I/R injury models highlight that the therapeutic value of Ref-1 inhibition is highly dependent on the disease context and the major transcription factors driving the pathology [2] [3].

- Chemical Genetics Tool: this compound remains a valuable chemical probe for studying the biological functions of APE1/Ref-1's redox signaling, distinct from its DNA repair activity [6].

References

- 1. This compound | AP-1 Transcription Inhibitor [medchemexpress.com]

- 2. Chemogenomic identification of Ref-1/AP-1 as a ... [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB plays a major role during the systemic and local ... [pmc.ncbi.nlm.nih.gov]

- 4. Redox Effector Factor 1 - an overview [sciencedirect.com]

- 5. Combichem leads for asthma [nature.com]

- 6. Nitric oxide controls nuclear export of APE1/Ref-1 through S ... [pmc.ncbi.nlm.nih.gov]

PNRI-299 IC50 and Selectivity Profile

The table below summarizes the quantitative data for PNRI-299's activity and selectivity from the foundational study [1] [2]:

| Target / Parameter | Result (IC₅₀ or Concentration Tested) | Experimental System |

|---|---|---|

| AP-1 Transcription Inhibition | 20 µM | Transiently transfected human lung epithelial (A549) cells [1] [2]. |

| NF-κB Transcription Inhibition | No effect (up to 200 µM) | Transiently transfected human lung epithelial (A549) cells [1] [2]. |

| Thioredoxin (TRX) Reactivity | No effect (up to 200 µM) | Specific assay mentioned in the study [1]. |

| Molecular Target | Redox Effector Factor-1 (Ref-1) | Identified via an affinity chromatography approach [1] [3]. |

Experimental Context and Key Findings

The IC₅₀ value was established through the following key experiments:

- Experimental Workflow: The researchers used a combinatorial library approach to develop a β-strand mimetic template. This led to the identification of this compound, which was then screened for its ability to inhibit transcription from an AP-1 reporter in transiently transfected human lung epithelial cells (A549) [1] [4] [2].

- Key Finding - Specificity: A critical finding was this compound's high selectivity for AP-1 over the related NF-κB pathway, which is a major advantage for its use as a research tool to dissect the specific role of AP-1 [5] [1] [6].

- Functional Validation: The study validated this compound's biological relevance in a mouse asthma model. Treatment significantly reduced hallmark features of allergic airway inflammation, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [1] [2] [6].

- Target Identification: The molecular target was identified as Ref-1 using a biotin-tagged affinity chromatography approach. The compound specifically interacts with the redox nucleophile Cys-65 on Ref-1, which helps explain its mechanism of inhibiting AP-1 transcription [1] [3] [6].

The following diagram illustrates the mechanism of action of this compound and the experimental workflow used for its identification and validation:

This diagram outlines the process from this compound's identification to its functional validation, highlighting its specific action on the Ref-1/AP-1 pathway.

Implications for Research and Development

The data from the original study positions this compound as a valuable tool compound with a clear mechanism.

- Tool Compound: this compound is a selective pharmacological inhibitor for studying the AP-1 pathway, helping to dissect its role from NF-κB in various disease models [5] [6].

- Therapeutic Potential: The efficacy in the mouse asthma model validates the Ref-1/AP-1 axis as a potential therapeutic target for allergic airway inflammation and potentially other conditions where AP-1 plays a key role [1] [4] [2].

References

- 1. Chemogenomic identification of Ref-1/AP-1 as a ... [pmc.ncbi.nlm.nih.gov]

- 2. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for... [pubmed.ncbi.nlm.nih.gov]

- 3. Target identification of small molecules: an overview of the ... [bmcbiotechnol.biomedcentral.com]

- 4. Combichem leads for asthma [nature.com]

- 5. NF-κB plays a major role during the systemic and local ... [pmc.ncbi.nlm.nih.gov]

- 6. - PNRI is a Selective... - Immune System Research 299 [immune-system-research.com]

Executive Summary: PNRI-299 as a Selective APE/Ref-1 Inhibitor

References

- 1. This compound | AP-1 Transcription Inhibitor [medchemexpress.com]

- 2. Chemogenomic identification of Ref-1/AP-1 as a ... [pmc.ncbi.nlm.nih.gov]

- 3. The multifunctional APE1 DNA repair–redox signaling protein ... [pmc.ncbi.nlm.nih.gov]

- 4. Apurinic/Apyrimidinic Endonuclease/Redox Effector Factor- ... [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide controls nuclear export of APE1/Ref-1 through S ... [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB plays a major role during the systemic and local ... [pmc.ncbi.nlm.nih.gov]

- 7. Target identification of small molecules: an overview of the ... [bmcbiotechnol.biomedcentral.com]

- 8. Combichem leads for asthma [nature.com]

Chemical Profile and Bioactivity of PNRI-299

The table below summarizes the core chemical and bioactivity data for PNRI-299:

| Attribute | Detail |

|---|---|

| CAS Number | 550368-41-7 [1] |

| Chemical Formula | C₂₁H₁₅N₅O₄ [1] |

| Molecular Weight | 401.37 g/mol [1] |

| Primary Target | APE1/Ref-1 (Redox effector factor-1) [2] [1] |

| Primary Activity | Selective inhibition of AP-1 transcription [2] [1] [3] |

| AP-1 IC₅₀ | 20 μM [2] [1] |

| Selectivity | No effect on NF-κB transcription or thioredoxin (up to 200 μM) [2] [1] [3] |

APE1/Ref-1 is a dual-function protein. Its redox effector function regulates the DNA-binding activity of transcription factors like AP-1, NF-κB, and p53 by reducing critical cysteine residues in their DNA-binding domains [4] [5]. This compound was designed to inhibit this redox activity.

Mechanism of Action and Signaling Pathway

This compound contains an enedione moiety that acts as a reversible inhibitor, trapping reactive cysteine nucleophiles (specifically Cys-65) in the redox-active site of Ref-1 [2] [3]. This inhibits the Ref-1-mediated activation of AP-1, thereby reducing the expression of AP-1-controlled genes involved in inflammation and cell proliferation [2].

The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

This compound inhibits Ref-1's redox activation of AP-1.

Key Experimental Data and Protocols

In Vitro Assay for AP-1 Inhibition

This protocol is used to determine the IC₅₀ of this compound for AP-1 inhibition [2].

- Cell Line: Human lung epithelial A549 cells.

- Transfection: Cells are transiently transfected with an AP-1 reporter construct (e.g., a plasmid containing an AP-1 response element driving a luciferase gene).

- Treatment: Transfected cells are treated with varying concentrations of this compound.

- Measurement: Luciferase activity is measured to quantify AP-1 transcriptional activity. Data is used to calculate the IC₅₀ (20 μM for this compound).

- Specificity Control: The same process is repeated using an NF-κB reporter to confirm selectivity.

Affinity Chromatography for Target Identification

This method identified Ref-1 as the molecular target of this compound [2].

- Bait Preparation: A biotinylated analog of this compound (e.g., compound 162-150 or 162-149) is synthesized.

- Protein Extraction: Cytosolic and nuclear protein extracts are prepared from A549 cells.

- Pull-Down: Extracts are incubated with the biotinylated affinity reagent, followed by the addition of streptavidin-coated beads to capture the drug-protein complex.

- Analysis: Beads are washed, and bound proteins are eluted and separated by SDS-PAGE. The specific band corresponding to Ref-1 can be identified via Western blotting or mass spectrometry.

- Validation: Overexpression of Ref-1 in cells attenuates the inhibitory effect of this compound on AP-1 transcription, confirming the target.

In Vivo Efficacy in a Mouse Asthma Model

This protocol evaluates the therapeutic potential of this compound [2].

- Animal Model: Female BALB/c mice (6-8 weeks old) are sensitized and challenged with ovalbumin (OVA) to induce allergic airway inflammation.

- Dosing: this compound (0.75 or 2.0 mg/kg in 0.16% DMSO saline) is administered intranasally 30 minutes before OVA challenge on days 25-27.

- Control Groups: Include OVA-treated mice receiving vehicle only and a non-asthmatic control group receiving saline.

- Endpoint Analysis (Day 28):

- Bronchoalveolar Lavage (BAL): Analyzed for inflammatory cell infiltration (eosinophils, macrophages).

- Lung Tissue: Processed for histology (H&E staining) to score inflammatory cell infiltration, mucus hypersecretion (special staining), and edema via morphometry (0-2 scale) by blinded observers.

- Cytokine Measurement: IL-4, IL-5, and IL-13 mRNA levels in lung tissue can be quantified by RT-PCR.

Therapeutic Potential and Research Applications

Research demonstrates this compound's efficacy in a mouse asthma model, significantly reducing hallmark features of the disease, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [2] [3]. This validates the AP-1/Ref-1 axis as a viable therapeutic target for allergic airway inflammation [2].

Beyond asthma, the inhibition of APE1/Ref-1 is being explored in other disease contexts, particularly cancer. APE1/Ref-1 is often overexpressed in tumors (like melanoma) and contributes to cancer cell survival, proliferation, and resistance to therapy [4]. Inhibiting its redox function can sensitize cancer cells to treatment [4] [5].

References

- 1. - PNRI _product_DataBase_PeptideDb 299 [peptidedb.com]

- 2. Chemogenomic identification of Ref- 1 /AP- 1 as a therapeutic target for... [pmc.ncbi.nlm.nih.gov]

- 3. - PNRI is a Selective... - Immune System Research 299 [immune-system-research.com]

- 4. Apurinic/Apyrimidinic Endonuclease/Redox Effector Factor- ... [pmc.ncbi.nlm.nih.gov]

- 5. Redox Effector Factor 1 - an overview [sciencedirect.com]

Introduction to PNRI-299 and Its Molecular Target

PNRI-299 is a small molecule identified for its selective inhibition of Activator Protein-1 (AP-1) transcription, with a reported IC₅₀ of 20 μM. Crucially, it does not affect the related NF-κB transcription factor or the oxidoreductase thioredoxin at concentrations up to 200 μM [1] [2] [3].

Its molecular target was identified as Redox Effector Factor-1 (Ref-1), also known as Apurinic/Apyrimidinic Endonuclease 1 (APE-1) [1] [2]. Ref-1 regulates the DNA-binding activity of transcription factors like AP-1 through the reduction of specific cysteine residues. This compound was designed to act as a pseudosubstrate for redox proteins, incorporating an enedione moiety that traps reactive cysteine nucleophiles (like Cys-65 in Ref-1) in their active sites [1].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the mechanism by which this compound inhibits the Ref-1/AP-1 signaling pathway and its downstream effects in the context of allergic asthma.

Diagram depicting the this compound mechanism of action. This compound selectively targets the redox activity of Ref-1, preventing the reduction and activation of AP-1, thereby inhibiting the expression of pro-inflammatory genes and alleviating asthma pathology [1].

Core Structure and Key SAR Findings

This compound was developed from a β-strand mimetic template featuring a central enedione warhead. The initial SAR was explored through a limited combinatorial library (2x6) by varying the X and Y substituents [1].

The table below summarizes the core structural features and their roles in activity based on the original research:

| Structural Feature | Role in Activity & SAR Insight |

|---|---|

| Enedione Core | Serves as an electrophilic "warhead" that covalently traps reactive cysteine thiolates (e.g., Cys-65 in Ref-1) in the active site [1]. |

X Substituent |

X = NHBn (Benzyl): This group in this compound provided optimal specificity for Ref-1 over other redox proteins like thioredoxin. X = NHCH₃ (Methyl): Analogs with this smaller group showed different activity profiles [1]. |

Y Substituent |

Y = m-cyanophenyl: This specific meta-cyano aromatic group was critical for achieving selective inhibition of AP-1 over NF-κB transcription. Other aryl groups (e.g., phenyl, m-nitrophenyl) led to different selectivity profiles [1]. |

Experimental Protocol for Target Identification

The molecular target of this compound (Ref-1) was identified using an affinity-based pull-down approach, a standard method for isolating and identifying protein targets of small molecules [1] [4].

Workflow for identifying this compound's molecular target. A biotin-tagged analog of this compound was used to pull down its binding partner(s) from human lung epithelial cell lysates, leading to the identification of Ref-1 through mass spectrometry [1] [4].

A critical step in confirming Ref-1 as the functional target was the target overexpression rescue experiment. When Ref-1 was overexpressed in cells, the inhibitory effect of this compound on AP-1 transcription was attenuated, providing strong evidence that Ref-1 is its primary target [1].

In Vivo Validation and Therapeutic Efficacy

This compound has demonstrated efficacy in a murine model of allergic asthma [1]:

- Dosing: Administered intranasally at 0.75 or 2.0 mg/kg, 30 minutes before ovalbumin (OVA) challenge [1].

- Key Outcomes: Treatment significantly reduced hallmark features of allergic asthma, including:

This in vivo data validates the Ref-1/AP-1 pathway as a viable therapeutic target for allergic airway inflammation and demonstrates the potential of this compound as a lead compound.

Key Technical Insights for Researchers

- Achieving Specificity: The combination of the

NHBnandm-cyanophenylsubstituents on the β-strand mimetic template was crucial for directing specificity towards Ref-1/AP-1 over the related NF-κB pathway [1]. - Mechanistic Confirmation: The affinity chromatography pull-down combined with the target overexpression rescue experiment provides a robust protocol for unequivocal target identification [1].

- Therapeutic Implication: The efficacy of this compound in an asthma model suggests that inhibiting transcription factor activity via their redox regulators is a viable strategy, potentially offering an alternative to broad-spectrum anti-inflammatories like corticosteroids [1].

References

- 1. Chemogenomic identification of Ref-1/AP-1 as a ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AP-1 Transcription Inhibitor [medchemexpress.com]

- 3. This compound | AP-1 Transcription Inhibitor | AmBeed-信号通路专用 ... [ambeed.cn]

- 4. Target identification of small molecules: an overview of the ... [bmcbiotechnol.biomedcentral.com]

Molecular Mechanism of Action

PNRI-299 exerts its effects by specifically targeting the redox function of the bifunctional enzyme APE1/Ref-1 (Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1) [1] [2] [3].

- Target Protein and Key Residue: The molecular target of this compound is APE1/Ref-1 [1]. Its inhibitory action depends on a direct interaction with Cys-65, a critical, buried cysteine residue located in the N-terminal redox domain of the protein [4] [3]. This interaction helps define its structure-activity relationship (SAR) [3].

- Mechanism and Selectivity: The compound is designed around a β-strand mimetic template that incorporates an enedione moiety [1]. This chemical group acts as a reversible inhibitor, trapping reactive cysteine nucleophiles like Cys-65 in the active sites of redox-regulating proteins [1]. This compound demonstrates high selectivity by inhibiting AP-1-driven transcription without affecting NF-κB transcription or the redox protein thioredoxin, even at concentrations up to 200 μM [1] [2] [3].

- Downstream Effects: By inhibiting the redox function of APE1/Ref-1, this compound prevents the activation of the transcription factor AP-1 [1]. This, in turn, suppresses the expression of pro-inflammatory genes that are hallmarks of diseases like asthma.

The following diagram illustrates the targeted signaling pathway and the point of inhibition by this compound.

Diagram of the APE1/Ref-1 Redox Signaling Pathway Targeted by this compound.

Quantitative Bioactivity Profile

The table below summarizes the key quantitative data for this compound from experimental studies.

| Assay Parameter | Result | Experimental Context |

|---|---|---|

| AP-1 Transcription Inhibition (IC₅₀) | 20 μM | Transiently transfected human lung epithelial A549 cells [1] [2] [3]. |

| NF-κB Transcription Inhibition | No effect (up to 200 μM) | Transiently transfected human lung epithelial A549 cells [1] [3]. |

| Thioredoxin (TRX) Reactivity | No effect (up to 200 μM) | Specific assay for thioredoxin activity [1]. |

| In Vivo Efficacy (Allergic Asthma) | Significant reduction of inflammation at 0.75 & 2.0 mg/kg (i.n.) | Ovalbumin (OVA)-sensitized female BALB/c mice [1] [3]. |

| In Vivo Efficacy (Intestinal I/R) | No significant effect on NF-κB at 3 & 10 mg/kg (i.v.) | Male C57/BL6 mice model of intestinal ischemia/reperfusion injury [3]. |

Detailed Experimental Protocols

To investigate this compound's mechanism and efficacy, researchers used several key techniques.

Affinity Chromatography for Target Identification

This protocol identifies the protein target of this compound through direct binding and pull-down assays [1].

- Preparation of Cellular Extracts: Grow human lung epithelial A549 cells to confluence. Harvest and lyse cells using a buffer containing 0.1% NP-40 to separate cytosolic and nuclear fractions via centrifugation [1].

- Incubation with Biotinylated Analog: Treat soluble cytosolic and nuclear extracts with a biotinylated version of the this compound affinity reagent [1].

- Capture with Streptavidin Beads: Add streptavidin-coated beads to the mixture to isolate the biotinylated compound and any tightly bound protein targets [1].

- Wash and Elution: Wash the beads extensively with PBS to remove non-specifically bound proteins. Resuspend the beads in a reduced SDS-PAGE sample buffer and boil to release the bound proteins [1].

- Analysis: Analyze the eluted proteins and the unbound supernatant fractions using SDS/PAGE to identify the specific protein(s) pulled down by the probe, which was determined to be Ref-1 [1].

The workflow for this target identification strategy is shown below.

Workflow for Identifying this compound's Protein Target via Affinity Chromatography.

Transcriptional Reporter Assay

This method quantifies the inhibition of AP-1-dependent transcription [1].

- Cell Culture and Transfection: Culture human A549 cells. Transiently transfect the cells with a reporter plasmid where the expression of a gene (e.g., luciferase) is controlled by an AP-1 response element [1].

- Compound Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., to determine an IC₅₀ of 20 μM) or a vehicle control [1].

- Stimulation (if applicable: Cells may be stimulated to activate the AP-1 pathway.

- Measurement of Reporter Activity: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity). The signal is proportional to the level of AP-1 transcriptional activity [1].

- Selectivity Testing: The same process is repeated using an NF-κB-driven reporter to confirm the compound's selectivity, showing no inhibition up to 200 μM [1].

In Vivo Mouse Asthma Model

This protocol evaluates the efficacy of this compound in a disease model [1].

- Animal Sensitization: Female BALB/c mice (6-8 weeks old) receive intraperitoneal (i.p.) injections of 100 μg of ovalbumin (OVA) complexed with alum on days 0 and 14 [1].

- Airway Challenge and Treatment: On days 14, 25, 26, and 27, mice receive an intranasal (i.n.) challenge of 50 μg of OVA. The treatment group receives this compound (0.75 or 2.0 mg/kg, i.n.) 30 minutes before the OVA challenge on days 25-27. Control groups receive vehicle (0.16% DMSO in saline) [1].

- Tissue Collection and Analysis: On day 28, collect bronchoalveolar lavage (BAL) fluid and lung tissue [1].

- Cellular Infiltration: Analyze BAL fluid for inflammatory cells like eosinophils [1] [2].

- Histopathology: Stain lung sections (e.g., with hematoxylin and eosin) to score for peribronchial and perivascular inflammatory cell infiltrate, mucus hypersecretion, and edema using a morphometric scale (e.g., 0-2) [1].

- Cytokine Measurement: Isolate total RNA from lung tissue and measure mRNA levels of cytokines (e.g., IL-4, IL-5, IL-13) using techniques like RT-PCR [1] [2].

Research Implications and Therapeutic Potential

Research on this compound validates APE1/Ref-1, and specifically its redox function mediated by Cys-65, as a high-value therapeutic target for diseases driven by oxidative stress and inflammation [1] [4].

- Asthma and Inflammatory Diseases: this compound significantly reduced key pathological features in a mouse asthma model, including eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [1] [2]. This demonstrates the potential of Ref-1 inhibition as a novel, non-steroidal strategy for allergic airway inflammation [1].

- Target Validation for Other Indications: The role of APE1/Ref-1 in regulating transcription factors like HIF-1α, STAT3, and p53 extends its potential relevance to cancer, ocular diseases, and other conditions where redox signaling is dysregulated [4]. The selectivity of this compound makes it a valuable chemical probe for studying these pathways.

- Specificity of Inhibition: The finding that this compound does not affect the NF-κB pathway in certain models, such as intestinal ischemia/reperfusion injury, further highlights its specific mechanism of action and suggests that its therapeutic effects are context-dependent [3].

References

- 1. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for... [pmc.ncbi.nlm.nih.gov]

- 2. - PNRI is a Selective... - Immune System Research 299 [immune-system-research.com]

- 3. - PNRI _product_DataBase_PeptideDb 299 [peptidedb.com]

- 4. The multifunctional APE1 DNA repair–redox signaling protein ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: PNRI-299 for Reducing Airway Eosinophil Infiltration in Asthma

Introduction and Mechanism of Action

Asthma is a chronic inflammatory airway disorder characterized by complex pathophysiology involving airway inflammation, eosinophil infiltration, mucus hypersecretion, and airway remodeling. A fundamental aspect of asthma pathophysiology is the oxidant/antioxidant imbalance in the lungs, where excessive reactive oxygen species (ROS) overwhelm endogenous antioxidant defenses, creating a pro-oxidative environment that drives inflammatory processes [1]. This redox imbalance activates redox-sensitive transcription factors, particularly Activator Protein-1 (AP-1), which regulates the expression of pro-inflammatory genes and T-helper 2 (Th2) cytokines central to asthma pathogenesis [2].

PNRI-299 is a selective AP-1 transcription inhibitor developed through rational drug design approaches. This small molecule features a β-strand mimetic template with an enedione moiety that specifically targets and traps reactive cysteine nucleophiles in the active sites of redox-regulatory proteins [2]. This compound demonstrates highly selective inhibition of AP-1-driven transcription with an IC50 of 20 μM, while showing no activity against NF-κB transcription or thioredoxin even at concentrations up to 200 μM [2] [3]. Through affinity chromatography approaches, the molecular target of this compound has been identified as Ref-1 (Redox effector factor-1), also known as APE-1, a critical redox-sensitive protein that regulates AP-1 DNA binding activity [2] [3]. The compound specifically interacts with the redox nucleophile cys-65 on Ref-1, explaining its structure-activity relationship and selective mechanism of action [3].

Quantitative Efficacy Data Summary

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Experimental Conditions | Notes |

|---|---|---|---|

| AP-1 inhibition IC50 | 20 μM | A549 human lung epithelial cells transfected with AP-1 reporter | Selective inhibition without NF-κB effects |

| NF-κB inhibition | >200 μM | A549 cells transfected with NF-κB reporter | No significant inhibition observed |

| Thioredoxin reactivity | >200 μM | In vitro assay | No direct interaction with thioredoxin system |

| Specificity | Ref-1/APE-1 | Affinity chromatography | Molecular target confirmed |

Table 2: In Vivo Efficacy of this compound in Murine Asthma Model

| Parameter | Reduction | Dosing Regimen | Experimental Model |

|---|---|---|---|

| Airway eosinophil infiltration | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |

| Mucus hypersecretion | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |

| Airway edema | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |

| IL-4 levels | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |

| Monocyte/macrophage influx | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |

Experimental Protocols

Affinity Chromatography for Target Identification

Purpose: To identify molecular targets of this compound using affinity-based pull-down methods.

Materials:

- Biotinylated this compound analogs (162-150 and 162-149)

- Streptavidin-coated beads

- A549 cell cytosolic and nuclear extracts

- PBS buffer with 0.1% NP-40

- High-salt buffer for nuclear membrane lysis

- SDS-PAGE equipment

- Mass spectrometry system

Procedure:

- Prepare soluble cytosolic and nuclear extracts from A549 human lung epithelial cells

- Incubate extracts with biotinylated this compound affinity reagents

- Add streptavidin beads to isolate biotinylated compounds and bound targets

- Centrifuge at 1,000 × g to separate beads and supernatant

- Wash streptavidin beads extensively with PBS to remove unbound proteins

- Resuspend beads in reduced sample buffer and boil for 5 minutes to release bound proteins

- Analyze released proteins by SDS/PAGE and mass spectrometry

- Confirm target identity through comparative analysis with control samples

Technical Notes: The affinity chromatography approach allows for direct identification of protein targets that physically interact with this compound. The biotin-streptavidin interaction provides strong binding with minimal nonspecific interactions, though the high binding affinity requires denaturing conditions for protein release [4].

AP-1 Reporter Assay for IC50 Determination

Purpose: To quantify this compound inhibition of AP-1-driven transcription.

Materials:

- A549 human lung epithelial cells

- AP-1 reporter construct

- Transfection reagents

- This compound stock solutions (concentration range: 0-200 μM)

- Cell culture equipment

- Luciferase assay system

Procedure:

- Culture A549 cells in normal media until confluent

- Transiently transfect cells with AP-1 reporter construct

- Treat transfected cells with varying concentrations of this compound (0-200 μM)

- Incubate for appropriate time period (typically 24 hours)

- Measure reporter gene expression (luciferase activity)

- Calculate IC50 value using nonlinear regression analysis

- Include NF-κB reporter assays as control for specificity

Validation: Parallel NF-κB reporter assays confirm this compound's selective action on AP-1 without affecting NF-κB transcription, ensuring observed effects are target-specific [2].

Ovalbumin-Induced Mouse Asthma Model

Purpose: To evaluate this compound efficacy in established allergic airway inflammation model.

Materials:

- Female BALB/c mice (6-8 weeks old)

- Ovalbumin (OVA) grade V

- Aluminum hydroxide (alum) adjuvant

- This compound solutions (0.75 and 2.0 mg/kg in vehicle)

- Vehicle control (0.16% DMSO in saline)

- Anesthetic mixture (xylazine 0.44 mg/ml + ketamine 6.5 mg/ml)

Sensitization and Challenge Protocol:

- Administer intraperitoneal (i.p.) injection of 100 μg OVA complexed with alum on days 0 and 14

- Give intranasal (i.n.) dose of 50 μg OVA on days 14, 25, 26, and 27

- Administer this compound (0.75 or 2.0 mg/kg i.n.) 30 minutes before OVA on days 25-27

- Anesthetize mice with xylazine/ketamine mixture before i.n. administrations

- Include control groups: naive (saline only), OVA+vehicle (0.16% DMSO)

Endpoint Analyses (Day 28):

- Collect bronchoalveolar lavage (BAL) fluid for inflammatory cell counting

- Process left lung tissue for histology (H&E staining)

- Assess inflammatory cell infiltration by morphometry

- Evaluate mucus secretion and airway edema (0-2 scale)

- Isolate RNA from right lung for cytokine mRNA analysis (IL-4, IL-5, IL-13, eotaxin, CCR3) via RT-PCR

Technical Notes: Morphometric analyses should be performed by investigators blinded to treatment groups to eliminate bias. A minimum of 10 random fields throughout upper and lower left lung tissue should be examined for comprehensive assessment [2].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Asthma Pathophysiology

This diagram illustrates the central mechanism by which this compound ameliorates asthma pathophysiology. The compound specifically targets Ref-1/APE-1, a redox-sensitive protein that facilitates AP-1 transcriptional activity under conditions of oxidative stress. By inhibiting this redox effector, this compound disrupts the downstream expression of pro-inflammatory genes including IL-4, IL-5, and IL-13, which are fundamental to the development of key asthma features such as eosinophil infiltration, mucus hypersecretion, and airway edema [2] [3].

Affinity Chromatography Workflow for Target Identification

The affinity chromatography workflow demonstrates the experimental approach used to identify Ref-1 as this compound's molecular target. This affinity-based pull-down method utilizes biotin-tagged small molecules to selectively isolate target proteins from complex biological mixtures [4]. The methodology involves incubation of biotinylated this compound with cellular extracts, capture of protein complexes using streptavidin beads, and subsequent identification of bound proteins through separation and mass spectrometric analysis [2]. This approach provides direct evidence of drug-target interactions and has become a cornerstone technique in modern drug discovery pipelines.

In Vivo Efficacy Assessment Protocol

This workflow outlines the comprehensive evaluation of this compound efficacy in a well-established ovalbumin-induced murine asthma model. The protocol follows a standard sensitization-challenge regimen with concurrent therapeutic administration during the challenge phase [2]. The multi-faceted endpoint analysis provides quantitative assessment of key asthma parameters, including inflammatory cell infiltration (particularly eosinophils), mucus hypersecretion, airway edema, and cytokine expression profiles. This systematic approach allows for robust evaluation of compound efficacy across multiple pathological features of allergic airway inflammation.

Discussion and Technical Considerations

The development of this compound represents a targeted therapeutic approach for asthma that focuses on specific redox-sensitive transcription pathways rather than broad immunosuppression. Unlike corticosteroids, which non-specifically inhibit both AP-1 and NF-κB pathways and carry significant side effects, this compound offers selective AP-1 inhibition while sparing NF-κB signaling [2]. This specificity is particularly relevant for corticosteroid-resistant asthma subsets, which demonstrate increased AP-1 activity in peripheral blood mononuclear cells [2].

From a technical perspective, the affinity chromatography approach used for target identification exemplifies modern chemical biology strategies for mechanism of action studies. While powerful, this method requires careful optimization of binding and washing conditions to minimize nonspecific interactions while preserving genuine drug-target complexes [4]. The use of biotin-streptavidin chemistry provides strong binding affinity but necessitates denaturing conditions for protein elution, which may disrupt some protein complexes or activities [4].

The experimental asthma model utilized for efficacy studies follows well-established protocols that recapitulate key features of human allergic asthma, including Th2 cytokine polarization, eosinophilic inflammation, and airway remodeling. However, researchers should consider complementing these studies with additional models that address different asthma endotypes, particularly those featuring neutrophilic inflammation or corticosteroid resistance.

Conclusion

This compound represents a promising targeted therapeutic strategy for asthma that specifically addresses the redox imbalance and AP-1 activation central to disease pathogenesis. Through its selective inhibition of Ref-1-dependent AP-1 transcription, this compound significantly reduces key pathological features including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 production in preclinical models. The comprehensive application notes and detailed protocols provided herein support further investigation of this compound and facilitate its evaluation in additional disease models characterized by redox imbalance and AP-1-mediated inflammation.

References

- 1. Redox Control of Asthma: Molecular Mechanisms and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for... [pmc.ncbi.nlm.nih.gov]

- 3. - PNRI is a Selective... - Immune System Research 299 [immune-system-research.com]

- 4. Target identification of small molecules: an overview of the current... [bmcbiotechnol.biomedcentral.com]

Comprehensive Application Notes & Protocols: PNRI-299 as a Selective APE/Ref-1 Inhibitor for Reducing Mucus Hypersecretion in Asthma

Introduction and Significance

Asthma has reached epidemic proportions with approximately 200 million individuals affected worldwide, characterized by a complex inflammatory response in the airways that includes eosinophil infiltration, mucus hypersecretion, and edema. The pathophysiology of asthma involves an oxidant/antioxidant imbalance in the lungs that leads to activation of redox-sensitive transcription factors, particularly activator protein-1 (AP-1) and nuclear factor κB (NF-κB). These transcription factors control the expression of Th2 cytokines (e.g., IL-4, IL-5, IL-13) that are the molecular hallmarks of asthma [1]. While corticosteroids effectively inhibit both NF-κB and AP-1 transcription and remain a mainstay treatment, they produce severe adverse effects when administered systemically, and a subset of asthmatics responds poorly to them [1] [2].

PNRI-299 (CAS: 550368-41-7) is a selective APE/Ref-1 inhibitor that represents a novel therapeutic approach for asthma by specifically targeting the redox regulation of AP-1 transcription without affecting NF-κB transcription or thioredoxin [3]. The compound is a small-molecule β-strand mimetic with an enedione moiety designed to trap reactive cysteine nucleophiles in the active sites of redox proteins [1]. Through its specific inhibition of Ref-1-mediated AP-1 activation, this compound significantly reduces key pathological features of asthma in experimental models, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [1] [4]. These application notes and protocols provide detailed methodologies for studying this compound in the context of mucus hypersecretion reduction and related asthma pathologies.

Mechanism of Action

Molecular Targeting of APE/Ref-1

This compound specifically targets the redox effector factor-1 (Ref-1), also known as apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1), which is a bifunctional oxidative-stress-responsive protein with roles in both DNA repair and redox regulation of transcription factors [1] [5]. Ref-1 regulates the redox state of critical cysteine residues within the DNA-binding domains of transcription factors like AP-1, enhancing their binding to DNA promoters [1]. This compound interacts specifically with the redox nucleophile Cys-65 of Ref-1, inhibiting its ability to activate AP-1 transcription factors [1] [4].

The compound was developed using a chemogenomics approach with a β-strand mimetic template that incorporates an enedione moiety designed to trap reactive cysteine nucleophiles in the active sites of redox proteins [1]. Through a combinatorial library approach where functionality was varied at two positions, researchers identified this compound as a specific inhibitor of AP-1 transcription (IC₅₀ = 20 µM) that doesn't affect NF-κB transcription (up to 200 µM) or thioredoxin (up to 200 µM) [1] [3]. This specificity makes it a valuable tool for dissecting Ref-1/AP-1 signaling pathways in asthma and other inflammatory conditions.

Signaling Pathway and Redox Regulation

The diagram below illustrates the molecular mechanism through which this compound inhibits Ref-1-mediated AP-1 activation and subsequent reduction in mucus hypersecretion:

Figure 1: Molecular mechanism of this compound action in asthma pathology. This compound specifically inhibits Ref-1's redox function, preventing activation of AP-1 transcription factors and subsequent expression of pro-inflammatory cytokines and mucin genes involved in asthma pathogenesis.

Efficacy Evidence

In Vitro Findings

Table 1: In Vitro Efficacy Profile of this compound

| Assay System | Experimental Readout | Result | Concentration | Reference |

|---|---|---|---|---|

| A549 human lung epithelial cells | AP-1 transcription inhibition | IC₅₀ = 20 µM | 0-200 µM | [1] |

| A549 human lung epithelial cells | NF-κB transcription inhibition | No effect | Up to 200 µM | [1] |

| Thioredoxin reactivity assay | Thioredoxin inhibition | No effect | Up to 200 µM | [1] |

| Ref-1 binding assay | Specific binding to Ref-1 | Confirmed binding to Cys-65 | N/A | [1] [4] |

| Ref-1 overexpression | AP-1 transcription inhibition | Attenuated inhibition | 20 µM | [1] |

In vitro studies demonstrate that this compound specifically reacts with Ref-1 and inhibits AP-1 transcription without affecting NF-κB transcription or thioredoxin activity [1] [3]. The specificity of this interaction was confirmed through overexpression of the molecular target Ref-1, which attenuated this compound inhibition of AP-1 transcription [1]. Structure-activity relationship (SAR) studies revealed that this compound interacts with the redox nucleophile Cys-65 on Ref-1, which is critical for its redox regulatory function [4].

In Vivo Efficacy in Asthma Models

Table 2: In Vivo Efficacy of this compound in Mouse Asthma Models

| Parameter Measured | Experimental Group | Result | Dosage/Administration | Reference |

|---|---|---|---|---|

| Airway eosinophil infiltration | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |

| Mucus hypersecretion | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |

| Airway edema | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |

| IL-4 levels | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |

| Inflammatory cell influx | OVA-sensitized mice | Reduced eosinophils, monocytes, macrophages in BALF | 0.75-2.0 mg/kg, intranasal | [4] |

| NF-κB translocation | Intestinal I/R injury model | No significant effect | 3-10 mg/kg, intravenous | [3] |

In a mouse model of allergic airway inflammation, this compound administered intranasally at 0.75 or 2.0 mg/kg significantly reduced the pathophysiological responses characteristic of asthma [1] [3] [4]. The compound specifically reduced airway inflammatory cell infiltration (particularly eosinophils, monocytes, and macrophages), mucus release, and edema in ovalbumin (OVA)-treated female BALB/c mice [1] [4]. These effects were observed without significant impact on NF-κB translocation in other inflammation models, confirming the selective targeting of the Ref-1/AP-1 pathway [3].

Experimental Protocols

Affinity Chromatography for Target Identification

4.1.1 Principle

The affinity chromatography approach uses small molecules conjugated with tags to selectively isolate target proteins from complex biological mixtures [6]. This method allows for the identification of molecular targets of biologically active small molecules like this compound through specific binding interactions [1] [6].

4.1.2 Materials

- Biotinylated this compound analog (biotinylated affinity reagents 162-150 and 162-149)

- Streptavidin-coated beads

- A549 cell cytosolic and nuclear extracts

- Cell suspension buffer (PBS)

- Lysis buffer (PBS with 0.1% NP-40)

- High-salt buffer (for nuclear membrane lysis)

- Reduced sample buffer for SDS/PAGE

- SDS/PAGE equipment

- Centrifuge capable of 12,000 × g

4.1.3 Procedure

Prepare cellular extracts:

- Grow A549 human lung epithelial cells to confluence in normal media

- Wash cells with PBS and scrape from plates in cell suspension buffer

- Centrifuge at 200 × g, discard supernatant, and resuspend cells in suspension buffer containing 0.1% NP-40 to lyse cell membranes

- Centrifuge at 12,000 × g, save cytosolic extracts

- Resuspend nuclear pellet in minimal high-salt buffer to lyse nuclear membranes

- Centrifuge at 12,000 × g, collect supernatant containing soluble nuclear protein [1]

Perform affinity purification:

- Incubate A549 cell-soluble cytosolic and nuclear extracts with biotinylated this compound affinity reagents

- Add streptavidin beads to isolate biotinylated compounds and their bound targets

- Centrifuge at 1,000 × g to separate beads and supernatant

- Add reduced sample buffer to supernatant (containing unbound proteins) and boil for 5 minutes before SDS/PAGE analysis

- Wash streptavidin beads extensively with PBS to remove unbound proteins

- Resuspend beads in minimal reduced sample buffer and boil for 5 minutes to release bound proteins before SDS/PAGE analysis [1]

Target identification:

- Separate proteins by SDS/PAGE

- Identify specific protein bands that interact with this compound

- Confirm Ref-1 as the molecular target through mass spectrometry or immunoblotting

The workflow for target identification using affinity chromatography is illustrated below:

Figure 2: Workflow for target identification of this compound using affinity chromatography. The process involves preparation of biotinylated probes, incubation with cellular extracts, affinity capture with streptavidin beads, and analysis of bound proteins to confirm Ref-1 as the molecular target.

Mouse Asthma Model for Efficacy Evaluation

4.2.1 Principle

The ovalbumin (OVA)-induced allergic asthma model in mice reproduces key features of human asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. This model allows for evaluation of therapeutic candidates like this compound targeting specific pathways in asthma pathogenesis [1].

4.2.2 Materials

- Female BALB/c mice (6-8 weeks old)

- Ovalbumin (OVA)

- Aluminum hydroxide (alum) adjuvant

- This compound solution (0.16% DMSO in saline vehicle)

- Xylazine (0.44 mg/ml)/ketamine (6.5 mg/ml) for anesthesia

- Hematoxylin and eosin staining reagents

- RNA isolation kit

- RT-PCR reagents for IL-4, IL-5, IL-13, eotaxin, and CCR3

4.2.3 Procedure

Sensitization phase:

- Administer intraperitoneal (i.p.) injection of 100 μg OVA complexed with alum on days 0 and 14 [1]

Challenge phase:

- Administer intranasal (i.n.) dose of 50 μg OVA on days 14, 25, 26, and 27 to induce airway inflammation [1]

Treatment protocol:

- Administer this compound i.n. at 0.75 or 2.0 mg/kg, 30 minutes before OVA challenge on days 25-27

- Anesthetize mice with xylazine/ketamine before administration

- Use vehicle control (0.16% DMSO in saline) [1]

Sample collection and analysis:

- On day 28, 24 hours after last i.n. administration, exsanguinate mice by cardiac puncture

- Perform bronchoalveolar lavage on right lung

- Collect left lung tissue for morphological analysis [1]

Histopathological evaluation:

- For light microscopy, stain lung sections with hematoxylin and eosin to assess inflammatory cell infiltrate and mucus secretion

- Assess airway edema using morphometry (0-2 scale) by investigators blinded to the protocol design

- Examine minimum of 10 fields throughout upper and lower left lung tissue [1]

Molecular analysis:

- Isolate total RNA from right lung of each mouse

- Determine mRNA levels for IL-4, IL-5, IL-13, eotaxin, and CCR3 by RT-PCR [1]

Research Applications

Mechanistic Studies of Redox Signaling

This compound serves as a valuable pharmacological tool for dissecting Ref-1/AP-1 signaling pathways in various disease contexts beyond asthma. The compound has been used to study:

Redox regulation of transcription factors: this compound enables specific inhibition of Ref-1-mediated AP-1 activation without affecting NF-κB pathways, allowing researchers to isolate the contribution of AP-1 to various pathological processes [1] [4].

Protein S-nitrosation and cellular localization: Studies have utilized this compound to investigate how nitric oxide controls nuclear export of APE1/Ref-1 through S-nitrosation of Cys93 and Cys310 [5]. Research demonstrates that APE1 can inducibly translocate from nucleus to cytoplasm in response to nitric oxide stimulation in a CRM1-independent manner, which is reversible and dependent on S-nitrosation of specific cysteine residues [5].

DNA repair and redox regulation interplay: The dual functions of APE1 in DNA repair and redox regulation of transcription factors can be studied using this compound to specifically block the redox function while preserving endonuclease activity [5].

Therapeutic Development

This compound represents a promising starting point for developing targeted asthma therapeutics that address the limitations of corticosteroids. The compound's specific inhibition of Ref-1/AP-1 signaling demonstrates that:

Selective pathway inhibition is sufficient to produce significant therapeutic effects in asthma models without completely suppressing immune function [1].

Redox-directed therapeutics can target specific vulnerabilities in disease pathology, particularly in conditions characterized by oxidative stress imbalances [7].

Structure-based drug design using the β-strand mimetic template can generate specific inhibitors of protein-protein interactions and redox signaling [1].

The experimental protocols outlined herein provide comprehensive methodologies for evaluating compounds targeting redox regulation in inflammatory diseases, with specific application to mucus hypersecretion in asthma.

References

- 1. Chemogenomic identification of Ref-1/AP-1 as a therapeutic target for... [pmc.ncbi.nlm.nih.gov]

- 2. Combichem leads for asthma [nature.com]

- 3. - PNRI _product_DataBase_PeptideDb 299 [peptidedb.com]

- 4. - PNRI is a Selective... - Immune System Research 299 [immune-system-research.com]

- 5. Nitric oxide controls nuclear export of APE1/Ref-1 through S ... [pmc.ncbi.nlm.nih.gov]

- 6. Target identification of small molecules - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 7. Redox-Directed Cancer Therapeutics: Molecular Mechanisms ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Experimental Protocols for PNRI-299: A Selective Ref-1/AP-1 Inhibitor for Allergic Airway Inflammation

Introduction and Scientific Context

Allergic airway inflammation, particularly in asthma, represents a significant global health burden affecting approximately 200 million individuals worldwide. The pathophysiology of this condition is characterized by a persistent inflammatory response involving airway infiltration of CD4+ T cells with a T helper 2 (Th2) phenotype, eosinophils, mucus hypersecretion, and edema. A fundamental aspect of asthma pathophysiology involves an oxidant/antioxidant imbalance in the lungs, where increased airway levels of reactive oxygen species (ROS) coupled with decreased antioxidant defenses lead to activation of redox-sensitive transcription factors, including activator protein-1 (AP-1) and nuclear factor κB (NF-κB). These transcription factors collaborate with Th2-specific factors to control expression of key cytokines (IL-4, IL-5, IL-13) that drive the inflammatory processes in asthma. [1]

Corticosteroids, which non-specifically inhibit both NF-κB and AP-1 transcription, remain the most effective treatment for asthma but are associated with significant adverse effects when administered systemically. Moreover, a subset of asthmatic patients demonstrates poor response to corticosteroids and exhibits increased AP-1 activity in peripheral blood mononuclear cells. This limitation has driven the search for targeted therapeutic approaches that specifically modulate individual components of the redox signaling cascade without the broad immunosuppressive effects of corticosteroids. The development of PNRI-299 represents a chemogenomic approach to address this unmet medical need through selective inhibition of the Ref-1/AP-1 signaling axis while sparing NF-κB pathways. [1]

Compound Properties and Design Rationale

Molecular Design and Chemical Features

This compound was developed using an innovative β-strand mimetic template designed to function as a reversible inhibitor (pseudosubstrate) of redox proteins. The strategic incorporation of an enedione moiety enables the compound to trap reactive cysteine nucleophiles in the active sites of redox-regulatory proteins through formation of covalent adducts. This template represents a modified version of earlier β-strand templates optimized for enhanced specificity and potency against redox targets. The design rationale leveraged the observation that peptides derived from NF-κB bind in an extended strand conformation to the active site cleft of their cognate redox regulator, thioredoxin, suggesting that β-strand mimics could effectively interfere with protein-protein interactions in redox signaling. [1]

Combinatorial Optimization: Through a combinatorial library approach, researchers systematically varied the X and Y functionality on the template structure to achieve specificity for individual redox factors. A limited array (2 × 6) was constructed where X was either NHCH~3~ or NHCH~2~Ph and Y was methyl, phenyl, m-cyanophenyl, m-nitrophenyl, m-acetylaniline, or m-methylbenzoate. This methodical variation allowed for fine-tuning of molecular interactions with target proteins. [1]

Selectivity Profile: this compound emerged as the lead compound from this screening process based on its exceptional selectivity for AP-1-dependent transcription over NF-κB pathways. This selectivity is particularly important therapeutically, as preservation of NF-κB signaling maintains essential immune functions while specifically dampening the pathological AP-1 activation driving allergic inflammation. [1]

Physicochemical and Pharmacological Properties

Table 1: Physicochemical and pharmacological properties of this compound

| Property | Characteristics | Experimental Conditions |

|---|---|---|

| Chemical Template | β-strand mimetic with enedione moiety | Designed as reversible inhibitor of redox proteins |

| AP-1 Inhibition (IC₅₀) | 20 μM | Transiently transfected human lung epithelial A549 cells |

| NF-κB Inhibition | No effect up to 200 μM | Same as above |

| Thioredoxin Reactivity | Non-reactive up to 200 μM | In vitro assessment |

| Molecular Target | Redox Effector Factor-1 (Ref-1/APE1) | Identified via affinity chromatography |

| Primary Mechanism | Inhibition of Ref-1-mediated AP-1 activation | Traps reactive cysteine nucleophiles |

The selectivity of this compound for AP-1 transcription inhibition without affecting NF-κB transcription or thioredoxin activity at concentrations up to 10 times its IC₅₀ for AP-1 inhibition represents a key advantage over broader-acting anti-inflammatory compounds. This selectivity profile suggests that this compound specifically targets the redox-dependent activation of AP-1 without broadly disrupting cellular redox homeostasis. [1]

Experimental Protocols

In Vitro Cellular Assays

3.1.1 AP-1 and NF-κB Reporter Assays

Purpose: To evaluate the potency and selectivity of this compound in inhibiting AP-1-dependent transcription relative to NF-κB-dependent transcription.

Materials and Reagents:

- Human lung epithelial A549 cells

- AP-1 and NF-κB reporter constructs

- Transfection reagent (e.g., Lipofectamine)

- This compound compound (dissolved in DMSO, final concentration ≤0.1%)

- Positive controls for AP-1 and NF-κB activation

- Luciferase assay system

- Cell culture media and supplements

Procedure:

- Culture A549 cells in appropriate medium supplemented with 10% FBS under standard conditions (37°C, 5% CO~2~) until 70-80% confluent.

- Transiently transfect cells with either AP-1 or NF-κB reporter constructs using preferred transfection method.

- After 6 hours, treat transfected cells with varying concentrations of this compound (typically 0-200 μM) or vehicle control.

- Incubate cells for 16-24 hours to allow for gene expression.

- Harvest cells and measure reporter activity using luciferase assay according to manufacturer's protocol.

- Normalize data to protein concentration or control transfection.

- Calculate IC₅₀ values using non-linear regression analysis of concentration-response data. [1]

Technical Notes: Maintain consistent transfection efficiency across experiments by including internal control vectors. DMSO concentration should be kept constant in all treatments (≤0.1%). Include appropriate positive and negative controls for both AP-1 and NF-κB activation in each experiment.

3.1.2 Affinity Chromatography for Target Identification

Purpose: To identify the molecular target of this compound using affinity-based purification.

Materials and Reagents:

- A549 cell cytosolic and nuclear extracts

- Biotinylated affinity reagents 162-150 and 162-149

- Streptavidin beads

- PBS buffer

- NP-40 lysis buffer

- High-salt nuclear extraction buffer

- SDS/PAGE equipment

- Western blot apparatus

Procedure:

- Prepare cytosolic and nuclear extracts from A549 cells:

- Grow A549 cells to confluence in normal media

- Wash cells with PBS and scrape from plates in cell suspension buffer

- Centrifuge at 200 × g, discard supernatant

- Resuspend cells in suspension buffer containing 0.1% NP-40 to lyse cell membrane

- Centrifuge at 12,000 × g, save cytosolic extracts

- Resuspend nuclear pellet in minimal high-salt buffer to lyse nuclear membrane

- Centrifuge at 12,000 × g, collect supernatant containing soluble nuclear protein

- Incubate extracts with biotinylated affinity reagents

- Add streptavidin beads to isolate biotinylated compounds and bound targets

- Centrifuge at 1,000 × g to separate beads and supernatant

- Add reduced sample buffer to supernatant (unbound proteins) and boil for 5 minutes

- Wash streptavidin beads extensively with PBS to remove unbound proteins

- Resuspend beads in minimal reduced sample buffer and boil for 5 minutes to release bound proteins

- Analyze both bound and unbound fractions by SDS/PAGE [1]

In Vivo Efficacy Studies

3.2.1 Mouse Model of Allergic Airway Inflammation

Purpose: To evaluate the efficacy of this compound in reducing allergic airway inflammation in a validated animal model.

Materials and Reagents:

- Female BALB/c mice (age 6-8 weeks)

- Ovalbumin (OVA)

- Alum adjuvant

- This compound (dissolved in vehicle: 0.16% DMSO in saline)

- Xylazine/ketamine anesthetic mixture

- Hematoxylin and eosin staining solutions

- RNA isolation kit

- RT-PCR reagents

Procedure:

- Sensitize mice with intraperitoneal injection of 100 μg OVA complexed with alum on days 0 and 14.

- Challenge mice with intranasal dose of 50 μg OVA on days 14, 25, 26, and 27.

- Administer this compound (0.75 or 2.0 mg/kg) or vehicle control intranasally 30 minutes before OVA challenge on days 25-27.

- Anesthetize mice with xylazine (0.44 mg/ml)/ketamine (6.5 mg/ml) before compound administration.